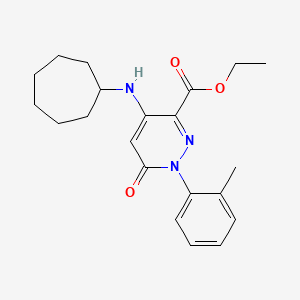

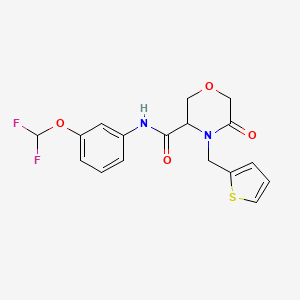

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide, commonly known as DMTS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating acid-base balance in the body. DMTS has been extensively studied for its applications in various fields, including biochemistry, pharmacology, and medicine.

科学的研究の応用

Detection and Discrimination of Thiophenols

A reaction-based fluorescent probe utilizing a design that includes N-butyl-4-amino-1,8-naphthalimide as a fluorophore and the 2,4-dinitrobenzenesulfonamide group for selective discrimination of thiophenols over aliphatic thiols was developed. This probe shows promise for applications in environmental and biological sciences, especially for the sensitive and selective detection of thiophenols in water samples, with a detection limit of 20 nM and quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Catalytic Reagents for Silylation

Poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols, highlighting their utility in synthetic chemistry for the modification of these functional groups under various conditions, including solvent-free and microwave irradiation environments (Ghorbani‐Vaghei et al., 2006).

Electrochemical Reduction Studies

The electrochemical reduction of N,N-dimethyl-and p-cyanobenzene-sulfonamide in dimethylformamide has been studied, demonstrating the compound's redox behavior through successive one-electron steps to yield stable radical anion and dianion forms. This study provides insights into the electrochemical properties of sulfonamides, which could be beneficial for developing novel electrochemical sensors or catalysts (Santelices & Hawley, 1977).

Synthesis of Sulfonamides and Sulfonyl Azides

A novel synthesis approach for sulfonamides and sulfonyl azides from thiols has been described, utilizing in situ preparation of sulfonyl chlorides from thiols with chloramine-T. This method emphasizes the versatility of N-sulfonyl derivatives in synthetic chemistry, particularly for the development of compounds with potential pharmaceutical applications (Maleki et al., 2013).

Environmental and Biological Sensor Development

The development of a Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) highlights the compound's application in environmental and health-care fields. The sensor demonstrated high sensitivity and broad dynamic concentration ranges, indicating the potential for these sulfonamides to serve as selective sensors for heavy metal ions in various contexts (Sheikh et al., 2016).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S2/c1-18-11-4-3-10(7-12(11)19-2)21(16,17)13-9-5-6-20(14,15)8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEZVFUDIVTHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)

![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)